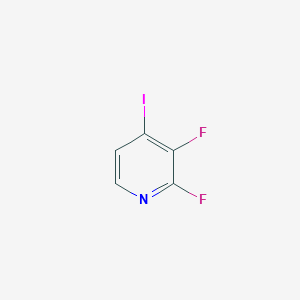

2,3-Difluoro-4-iodopyridine

Description

2,3-Difluoro-4-iodopyridine (CAS: 851386-34-0, molecular formula: C₅H₂F₂IN) is a halogenated pyridine derivative with a molecular weight of 240.98 g/mol . It is widely utilized as a building block in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the reactivity of its iodine substituent . The compound is commercially available through suppliers such as Shenzhen RuiJete Technology Co. and Shanghai Hongshun Biological Technology Co., with annual sales reported at 12 bottles (2020 data) . Key physical properties include a purity of ≥98%, storage requirements (dark, inert atmosphere, 2–8°C), and safety warnings (H315, H319, H335 for skin/eye irritation and respiratory hazards) . Synthetic routes involve refluxing in acetic acid/water (71.4% yield) or dioxane/KOH (65.3% yield), demonstrating variability in reaction efficiency .

Propriétés

IUPAC Name |

2,3-difluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXBVJWFQNYGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466207 | |

| Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-34-0 | |

| Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling Approach

A prominent method involves palladium-catalyzed coupling reactions starting from halogenated pyridine precursors. For example, a reaction mixture containing tertiary butyl methyl carbamate, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (a bulky phosphine ligand), potassium phosphate as base, and tris(dibenzylideneacetone) palladium(0) catalyst in 1,4-dioxane solvent at 100 °C for several hours yields the desired compound with good efficiency (up to 74% yield) after purification by silica gel chromatography.

| Component | Amount (example) | Role |

|---|---|---|

| Tertiary butyl methyl carbamate | 218 mg (1.66 mmol) | Reactant |

| 2-Dicyclohexylphosphino ligand | 99 mg (0.207 mmol) | Ligand for Pd catalyst |

| Potassium phosphate | 0.73 g (3.57 mmol) | Base |

| Tris(dibenzylideneacetone) Pd(0) | 63.3 mg (0.069 mmol) | Catalyst |

| Solvent | 1,4-Dioxane | Reaction medium |

| Temperature | 100 °C | Reaction temperature |

| Time | 3 to 5.5 hours | Reaction duration |

Detailed Research Findings and Data

Yield and Purity

- The palladium-catalyzed method yields 2,3-difluoro-4-iodopyridine in approximately 74% isolated yield after chromatographic purification.

- Halex reactions for fluorination typically achieve high regioselectivity but may require multiple steps and intermediate purifications.

- Industrial scale processes emphasize continuous flow and advanced purification (recrystallization, chromatography) to maintain high purity and reproducibility.

Physical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C5H2F2IN |

| Molecular Weight | 240.977 g/mol |

| Melting Point | 66–68 °C |

| Boiling Point | 212.8 ± 35.0 °C at 760 mmHg |

| Density | 2.1 ± 0.1 g/cm³ |

| Flash Point | 82.5 ± 25.9 °C |

These properties influence solvent choice, reaction temperature, and safety considerations during synthesis.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed coupling | Uses Pd(0) catalyst, phosphine ligand, base, dioxane solvent | High yield (~74%), selective | Requires expensive catalysts, inert atmosphere |

| Halex reaction (fluoride exchange) | Fluoride salts replace halogens on pyridine | High regioselectivity, scalable | Harsh conditions, corrosive reagents |

| Direct fluorination/iodination | Fluorinating agents (Selectfluor®, CsSO4F), iodine reagents | Simpler reagents, continuous flow possible | Potential side reactions, requires careful control |

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2,3-Difluoro-4-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines such as 2,3-difluoro-4-aminopyridine or 2,3-difluoro-4-thiopyridine.

Oxidation Products: Oxidation can yield iodopyridine oxides.

Reduction Products: Reduction typically results in the formation of difluoropyridine.

Applications De Recherche Scientifique

Chemistry: 2,3-Difluoro-4-iodopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its fluorinated structure imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets .

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. Its fluorinated structure contributes to the efficacy and environmental stability of these products .

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-4-iodopyridine is primarily related to its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. The fluorine atoms in the compound increase its electron-withdrawing capacity, which can influence the reactivity and stability of the molecule. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key analogues of 2,3-difluoro-4-iodopyridine, emphasizing substituent effects on properties and applications:

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups : The fluorine and chlorine atoms in these compounds enhance the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. However, chlorine’s larger atomic radius may slow reactions compared to fluorine .

- Iodine Position : In 2,5-difluoro-4-iodopyridine, the iodine at position 4 vs. position 3 (as in 2,6-difluoro-3-iodopyridine) alters steric and electronic environments, impacting coupling efficiency .

Synthetic Accessibility :

- This compound is synthesized in moderate yields (65–71%) via acid- or base-mediated conditions, while analogues like 2,3,5-trichloro-4-iodopyridine require multi-step halogenation, increasing complexity .

Market Demand and Availability: 2,3-Difluoro-4-iodophenol (CAS: 144292-40-0), a phenolic analogue, reports higher annual sales (171 bottles) compared to this compound (12 bottles), suggesting greater demand for hydroxylated derivatives in drug synthesis .

Activité Biologique

2,3-Difluoro-4-iodopyridine is a fluorinated compound that has garnered attention in medicinal chemistry for its unique biological properties and potential applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound features two fluorine atoms at positions 2 and 3 and an iodine atom at position 4 of the pyridine ring. This substitution pattern enhances its electron-withdrawing ability, making it more reactive compared to its isomers. The presence of these halogen atoms significantly influences the compound's interactions with biological systems, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through binding interactions. The electron-withdrawing fluorine atoms increase the compound's reactivity, allowing it to act as either an inhibitor or activator for various enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

- Receptor Modulation : It may interact with receptors to influence signaling pathways, which can affect cellular responses and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits significant potential in several biological contexts:

- Pharmaceutical Development : It serves as an important building block in the synthesis of pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, suggesting implications for drug metabolism.

- Cancer Research : Studies have indicated its role in modulating pathways relevant to cancer cell proliferation and survival, particularly in B-cell lymphoma models .

Case Study 1: BCL6 Inhibition

A study focused on the discovery of inhibitors for B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). Here, derivatives of this compound were evaluated for their ability to degrade BCL6. The study found that modifications to the pyridine structure significantly enhanced potency and selectivity against cancer cells .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| CCT372064 | 4.8 | BCL6 inhibition |

| CCT373566 | 0.7 | Potent degrader |

Case Study 2: Enzyme Interaction

In a different investigation, the interaction of this compound with cytochrome P450 enzymes was assessed. The compound demonstrated significant inhibition of CYP1A2, highlighting its potential impact on drug metabolism and pharmacokinetics. This interaction could lead to altered efficacy and safety profiles for co-administered drugs.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Fluorines at positions 2 and 3 | Enhanced reactivity due to substitution pattern |

| 2,4-Difluoro-3-iodopyridine | Fluorines at positions 2 and 4 | Different reactivity profile |

| 2,6-Difluoro-4-iodopyridine | Fluorines at positions 2 and 6 | Distinct properties affecting biological activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-Difluoro-4-iodopyridine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation or substitution reactions. For example, 3-aminopyrazole reacts with this compound in anhydrous dimethyl sulfoxide (DMSO) with potassium carbonate at 85°C for 48 hours . Alternative routes may use iodine sources under controlled temperatures (e.g., 78–80°C) in the presence of catalysts like Pd, as seen in related pyridine derivatives . Key factors affecting yield include reaction time, solvent choice (polar aprotic solvents preferred), and stoichiometric ratios of halogenating agents.

Q. How is this compound characterized analytically, and what spectroscopic data are critical for validation?

- Methodology : Characterization relies on:

- GC-MS : To confirm molecular weight (e.g., m/z 241 for C₅H₂F₂IN) .

- Melting Point Analysis : Reported range 78–80°C .

- NMR : Fluorine-19 and proton NMR to verify substituent positions and purity (>97% purity via HPLC) .

- Elemental Analysis : To validate halogen content (F, I) and molecular formula.

Q. What are the common functionalization reactions for this compound in organic synthesis?

- Methodology : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids using Pd catalysts) . Fluorine atoms can undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions. For example, substitution with sodium azide yields azido derivatives, useful in click chemistry .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound to minimize side products?

- Methodology :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability and reactivity in coupling with electron-deficient aryl boronic acids .

- Solvent and Base : Optimize with toluene/ethanol mixtures and K₂CO₃ to balance reactivity and solubility .

- Temperature Control : Reactions typically proceed at 80–100°C; lower temperatures reduce dehalogenation side reactions.

- Monitoring : Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions in reported yields for halogenation reactions of this compound?

- Methodology :

- Reproducibility Checks : Validate reaction setup (e.g., moisture-free DMSO in substitution reactions) .

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., deiodinated by-products) and adjust iodine stoichiometry .

- Computational Modeling : DFT calculations predict regioselectivity in halogenation, guiding experimental optimization .

Q. How does the electronic nature of substituents influence the reactivity of this compound in heterocyclic transformations?

- Methodology :

- Electron-Withdrawing Effects : Fluorine atoms deactivate the pyridine ring, directing substitution to the iodine-bearing position.

- Cross-Coupling Efficiency : Iodine’s lower electronegativity compared to bromine enhances oxidative addition with Pd catalysts .

- Steric Considerations : Steric hindrance from fluorine substituents may slow coupling; bulky ligands (e.g., XPhos) mitigate this .

Q. What are the current gaps in the literature regarding this compound’s applications in medicinal chemistry?

- Research Challenges :

- Limited studies on its use as a fluorinated building block in bioactive molecules (e.g., kinase inhibitors or PET tracers).

- Sparse data on metabolic stability or toxicity profiles due to limited in vivo testing .

- Opportunities: Explore its utility in late-stage diversification via C–H activation or photoredox catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.